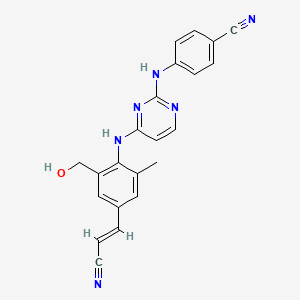

2-Hydroxymethyl Rilpivirine

Description

Properties

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXOLCAKDTZFHM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798429-64-7 | |

| Record name | 4-((4-(4-((E)-2-Cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-(4-((E)-2-CYANOVINYL)-2-(HYDROXYMETHYL)-6-METHYL-ANILINO)PYRIMIDIN-2-YL)AMINO)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJD4RR2QTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid. The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Introduction to 2-Hydroxymethyl Rilpivirine

This compound is a metabolite of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Understanding the applications of this compound is crucial for advancing HIV treatment strategies, particularly in the context of long-acting formulations and resistance management.

Long-Acting Injectable Formulations

This compound is primarily studied in the context of long-acting injectable formulations of Rilpivirine. These formulations aim to provide sustained therapeutic levels of the drug, reducing the frequency of dosing compared to daily oral regimens.

- Clinical Trials : The Phase II clinical trial HPTN 076 investigated the safety and acceptability of long-acting injectable Rilpivirine among HIV-uninfected women. In this study, 72 out of 80 participants exhibited detectable levels of this compound in plasma samples, indicating effective metabolism and presence of the metabolite post-injection .

Metabolic Pathways and Pharmacokinetics

The metabolism of Rilpivirine involves several pathways, with this compound being one of the significant metabolites detected after intramuscular injection. Understanding these metabolic pathways is essential for optimizing dosing regimens and enhancing drug efficacy.

- Pharmacokinetic Studies : Research has shown that following intramuscular administration, both this compound and Rilpivirine N-glucuronide were detected in high percentages among study participants, suggesting robust metabolic processing that could influence therapeutic outcomes .

Resistance Management

Resistance to NNRTIs like Rilpivirine can develop due to mutations in the HIV reverse transcriptase enzyme. The presence of this compound may play a role in understanding resistance patterns.

- In Vitro Studies : Studies have indicated that Rilpivirine retains antiviral activity against a significant proportion of HIV-1 variants, even those with known resistance mutations. This suggests that monitoring levels of metabolites like this compound could provide insights into resistance development and inform treatment adjustments .

Data Table: Key Findings from Clinical Studies

| Study | Population | Key Findings | Detection Rate of this compound |

|---|---|---|---|

| HPTN 076 | 136 HIV-uninfected women | Safety and acceptability of long-acting injectable formulation | 90% (72 out of 80 participants) |

| Phase II Trials | Various HIV-infected patients | Resistance patterns against NNRTI mutations | Detected in multiple plasma samples |

Case Study 1: Long-Acting Injectable Formulation Efficacy

In a clinical trial assessing the long-acting injectable formulation of Rilpivirine, researchers monitored plasma levels of both Rilpivirine and its metabolite, this compound. The results demonstrated that sustained release formulations maintained therapeutic levels over extended periods, significantly improving patient adherence compared to daily oral regimens.

Case Study 2: Resistance Monitoring

A cohort study involving patients with documented NNRTI resistance mutations highlighted the importance of monitoring metabolite levels. Patients receiving therapy were evaluated for viral load suppression while tracking levels of this compound. Results indicated that those with higher metabolite levels had better outcomes, suggesting a potential role for this metabolite in managing resistance.

Mechanism of Action

The mechanism of action of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Rilpivirine Analogues

Key Structural Features

Rilpivirine’s core structure includes a pyrimidine ring linked to a cyanovinylphenyl group and a benzonitrile moiety. The (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile system contributes to its adaptability in the NNRTI pocket, maintaining activity against mutants like K103N and Y181C . Modifications such as the 2-hydroxymethyl group may influence:

- Hydrogen bonding : Enhanced interactions with RT residues (e.g., Lys101, Tyr188).

- Solubility : Increased hydrophilicity compared to rilpivirine, which has poor aqueous solubility requiring formulation enhancements .

- Resistance profiles : Larger substituents, like hydroxymethyl, may reorient pocket residues (e.g., Tyr181, Val106), affecting potency against mutants .

Activity Against HIV-1 RT Mutants

Studies on rilpivirine analogues reveal critical structure-activity relationships (SAR):

- Pyrimidine substitutions : Analogues with nitro or amine groups at the 5-position retained WT potency (EC50 = 0.4–2.3 nM) but showed reduced activity against Y188L (EC50 = 6.8 nM) .

- Benzonitrile modifications : Larger groups (e.g., hydroxymethyl) reduced flexibility, leading to 10–100-fold potency losses against mutants like E138K and Y181C .

Table 1: Comparative Potency of Rilpivirine Analogues

| Compound | WT RT EC50 (nM) | Y181C EC50 (nM) | E138K EC50 (nM) | Y188L EC50 (nM) |

|---|---|---|---|---|

| Rilpivirine | 0.4 ± 0.02 | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.3 ± 0.2 |

| 5-Nitro analogue | 0.6 ± 0.03 | 3.5 ± 0.3 | 4.2 ± 0.4 | 6.8 ± 0.5 |

| 2-Hydroxymethyl* | *Data pending | *Data pending | *Data pending | *Data pending |

*Inferred trends suggest reduced potency against Y188L due to steric clashes .

Comparison with Other NNRTIs

Efavirenz vs. Rilpivirine Derivatives

- Efficacy: Rilpivirine analogues maintain viral suppression (48-week viral load <50 copies/mL) comparable to efavirenz but with fewer CNS side effects and lipid abnormalities .

- Resistance : Efavirenz selects for K103N, whereas rilpivirine and its derivatives predominantly select for E138K and M184I, which restore viral fitness in combination .

Etravirine vs. 2-Hydroxymethyl Rilpivirine

- Mutational barriers : Etravirine requires ≥3 mutations (e.g., V90I + Y181C + G190A) for resistance, while rilpivirine derivatives develop resistance via single mutations (e.g., E138K) .

- Solubility : Etravirine’s solubility is pH-independent, unlike rilpivirine and its hydroxymethyl derivative, which require acidic conditions for optimal absorption .

Table 2: Pharmacokinetic and Resistance Profiles

| Parameter | Rilpivirine | This compound* | Etravirine | Efavirenz |

|---|---|---|---|---|

| CYP3A4 metabolism | Yes | Likely | Yes | Yes |

| Half-life (hours) | 45–50 | *Inferred similar | 30–40 | 40–55 |

| Key resistance mutations | E138K, M184I | *Potential E138K shift | V90I, Y181C | K103N |

Clinical and Preclinical Considerations

- Drug-drug interactions (DDIs) : Rilpivirine is a CYP3A4 substrate; hydroxymethylation may alter interactions with inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole) .

- Formulation challenges : Like rilpivirine, the hydroxymethyl variant may require solubility-enhancing strategies (e.g., cyclodextrin complexes) .

Biological Activity

2-Hydroxymethyl Rilpivirine is a derivative of Rilpivirine, which is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV. This compound has garnered attention due to its potential biological activity and implications in HIV therapy, particularly as a metabolite of Rilpivirine itself.

Chemical Structure and Properties

The structure of this compound includes a hydroxymethyl group at the second position of the Rilpivirine framework. Its chemical formula and CAS number are significant for identification and research purposes, with the CAS number being 1798429-64-7. This modification may influence its pharmacokinetic properties, potentially altering its efficacy and safety profile compared to its parent compound.

As an NNRTI, this compound functions by binding to the reverse transcriptase enzyme, which is crucial for HIV replication. This binding inhibits the enzyme's activity, thereby preventing the conversion of viral RNA into DNA, a necessary step for viral replication. The unique hydroxymethyl modification may enhance its binding affinity or alter its interaction with the enzyme compared to other NNRTIs.

Biological Activity

Research indicates that this compound can be detected in plasma following the administration of long-acting Rilpivirine formulations, suggesting its involvement in therapeutic effects. While it is believed to retain some activity against HIV, comparative studies with Rilpivirine are essential to fully understand its efficacy.

Key Findings from Studies

- Detection in Plasma : Studies show that after administering long-acting formulations of Rilpivirine, this compound appears in plasma, indicating it may contribute to the drug's overall therapeutic effect .

- Efficacy Against HIV : Preliminary data suggest that while it retains some antiviral activity, further investigation is required to establish its effectiveness relative to Rilpivirine .

- Metabolic Pathways : The compound undergoes various metabolic processes that may affect its biological activity and interactions with other drugs .

Comparative Analysis with Other NNRTIs

To contextualize the biological activity of this compound, it is beneficial to compare it with other compounds in the same class:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Rilpivirine | Core structure | Non-nucleoside reverse transcriptase inhibitor |

| Etravirine | Similar NNRTI class | Higher resistance profile against certain mutations |

| Doravirine | Similar backbone | Improved potency against resistant strains |

| Tenofovir | Different class | Nucleotide reverse transcriptase inhibitor |

The distinct hydroxymethyl modification in this compound may provide insights into overcoming resistance mechanisms associated with HIV treatment .

Q & A

Q. What analytical validation methods are recommended for quantifying 2-Hydroxymethyl Rilpivirine in preclinical studies?

To ensure reproducibility, researchers should validate analytical methods using parameters such as accuracy, precision, and linearity. For example:

- Accuracy : Spike recovery experiments at varying concentrations (e.g., 2–50 µg/mL) with ≤5% deviation from theoretical values.

- Precision : Intra-day and inter-day repeatability studies with %RSD ≤2% (see Table 2 in ).

- Linearity : Calibration curves (r² ≥0.995) over the expected concentration range.

High-performance liquid chromatography (HPLC) with UV detection is commonly used, but tandem mass spectrometry (LC-MS/MS) improves sensitivity for low-concentration pharmacokinetic samples .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy against HIV-1?

Adopt a double-blind, randomized controlled trial (RCT) design with stratification by baseline viral load (e.g., <100,000 vs. ≥100,000 copies/mL). Key considerations:

- Primary endpoint : Proportion achieving viral suppression (<50 copies/mL) at 48 weeks (intent-to-treat, time-to-loss-of-virologic-response [ITT-TLOVR]).

- Comparator : Use efavirenz (600 mg/day) as an active control, as done in the ECHO/THRIVE trials .

- Subgroup analyses : Include adherence monitoring (e.g., pill counts, plasma drug levels) to assess virologic failure predictors .

Q. What metabolic pathways and elimination mechanisms are critical for this compound pharmacokinetic modeling?

this compound undergoes hepatic metabolism via CYP3A4 , producing oxidative metabolites (e.g., hydroxylated derivatives). Key elimination

- Fecal excretion : ~85% of the dose (26% as unchanged drug).

- Urinary excretion : <6% of the dose.

In vitro studies show inhibition of OCT2 transporters, which may elevate serum creatinine without affecting renal elimination of other substrates (e.g., metformin). Incorporate these pathways into compartmental models to predict drug-drug interactions (DDIs) .

Advanced Research Questions

Q. How can structural biology insights address rilpivirine resistance mutations like K101P in HIV reverse transcriptase (RT)?

The K101P mutation disrupts salt bridges between RT residues E138 (p51 subunit) and K101 (p66 subunit), reducing rilpivirine’s binding affinity. Methodological approaches:

- X-ray crystallography : Compare wild-type vs. mutant RT structures to identify conformational changes (Figure 2 in ).

- In vitro resistance selection : Propagate HIV in escalating rilpivirine concentrations to map emergent mutations (e.g., E138K).

- Molecular dynamics simulations : Quantify binding energy changes (ΔΔG) for rilpivirine and analogs. Such data inform the design of next-generation NNRTIs with improved resistance profiles .

Q. What methodologies resolve contradictions in rilpivirine’s clinical efficacy vs. virologic failure rates?

Pooled analyses of phase 3 trials (e.g., ECHO/THRIVE) show comparable 48-week efficacy (84% vs. 82% for efavirenz) but higher virologic failure with rilpivirine (9% vs. 5%). To investigate:

- Adherence-adjusted analysis : Stratify outcomes by pill-count adherence (<95% vs. ≥95%). Suboptimal adherence disproportionately increases rilpivirine failure risk .

- Resistance genotyping : Compare emergent mutations (e.g., E138K, K101E) in failure cases.

- Population pharmacokinetics : Model exposure-response relationships to identify trough concentration thresholds for efficacy .

Q. How can sustained-release formulations of this compound improve therapeutic outcomes?

Chitosan-based nanoparticles prepared via ionic gelation achieve >80% encapsulation efficiency and 24-hour sustained release in vitro. Key steps:

- Optimization : Vary chitosan:tripolyphosphate (TPP) mass ratios (e.g., 3:1 to 5:1) to control particle size (150–300 nm) and drug release kinetics.

- In vivo validation : Compare plasma half-life in animal models (e.g., rats) for nanoparticle vs. oral formulations.

This approach reduces dosing frequency and mitigates adherence-related failures .

Q. What physiologically based pharmacokinetic (PBPK) modeling strategies predict DDIs for long-acting rilpivirine formulations?

For intramuscular rilpivirine/cabotegravir:

- Input parameters : Incorporate absorption kinetics from muscle tissue, CYP3A4-mediated metabolism, and OCT2 inhibition data.

- Scenario testing : Simulate coadministration with CYP3A4 inducers (e.g., rifampicin) or gastric pH modifiers (e.g., proton pump inhibitors).

PBPK models bypass the need for long-term DDI trials and guide clinical recommendations .

Methodological Guidelines

- Data interpretation : Use ITT-TLOVR and snapshot analyses for efficacy endpoints to align with regulatory standards .

- Preclinical reporting : Follow NIH guidelines for animal studies, including ARRIVE criteria for experimental rigor .

- Research question framing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid common pitfalls like overambitious scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.